molecular formula C10H7ClN4 B1269153 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 51516-68-8

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1269153
CAS No.: 51516-68-8
M. Wt: 218.64 g/mol
InChI Key: VRKRSWGTAMOYEV-UHFFFAOYSA-N
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Description

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 5-position, a 3-chlorophenyl group at the 1-position, and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with malononitrile under basic conditions to yield the desired pyrazole compound.

Reaction Conditions:

    Step 1: 3-chlorobenzaldehyde + hydrazine hydrate → hydrazone

    Step 2: Hydrazone + malononitrile → this compound

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives of the pyrazole compound.

    Reduction: Primary amines derived from the cyano group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The amino and cyano groups can interact with active sites of enzymes or receptors, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

  • 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid
  • 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbohydrazide
  • 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-yl)(2-furyl)methanone

Comparison

  • 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for further functionalization.
  • 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid has a carboxylic acid group, making it more acidic and suitable for different types of reactions.
  • 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbohydrazide contains a hydrazide group, which can form hydrazones and other derivatives.
  • 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-yl)(2-furyl)methanone has a furyl group, which can influence its electronic properties and reactivity.

Properties

IUPAC Name

5-amino-1-(3-chlorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4/c11-8-2-1-3-9(4-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKRSWGTAMOYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352714
Record name 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826340
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51516-68-8
Record name 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51516-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile
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